molecular formula C14H18FNO B3574234 2-cyclohexyl-N-(2-fluorophenyl)acetamide

2-cyclohexyl-N-(2-fluorophenyl)acetamide

Cat. No.: B3574234
M. Wt: 235.30 g/mol
InChI Key: ATKUVNDPCFMMCU-UHFFFAOYSA-N
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Description

“2-cyclohexyl-N-(2-fluorophenyl)acetamide” is a compound that contains a cyclohexyl group, a fluorophenyl group, and an acetamide group. The cyclohexyl group is a cycloalkane with the formula C6H11, the fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and the acetamide group is a functional group derived from acetic acid where the -OH group is replaced by an -NH2 group .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-membered cyclohexane ring attached to an acetamide group that is also attached to a phenyl ring with a fluorine atom. The exact three-dimensional structure would depend on the specific orientations of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the fluorine atom could potentially affect the compound’s reactivity and the presence of the acetamide group could influence its solubility .

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, including those structurally similar to 2-cyclohexyl-N-(2-fluorophenyl)acetamide, has shown significant findings in crystallography and fluorescence. For example, certain amides form gels or crystalline solids upon treatment with different mineral acids, and their protonated states exhibit varied fluorescence properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Application in Ketamine Derivatives

Another study presented the synthesis of a ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, which shares structural similarities with this compound. This derivative, termed fluoroketamine, was synthesized through a multistep process and demonstrated potential advantages over ketamine in animal tests (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Immunomodulatory Properties

The compound N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, structurally related to this compound, has been investigated for its immunomodulatory properties. Studies have shown its potential in enhancing the cytolytic T-lymphocyte response to weak antigens and in restoring alloreactivity in immunocompromised animals, thus suggesting its effectiveness in immunotherapy (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).

Crystal Structure Analysis

Analysis of the crystal structure of various acetamide derivatives, including those with similarities to this compound, has been conducted to understand their chemical properties better. Such studies contribute to the development of new materials and pharmaceuticals (Qian, Fang, Bao, Guo, & Wei, 2012).

Mechanism of Action

The mechanism of action of “2-cyclohexyl-N-(2-fluorophenyl)acetamide” would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “2-cyclohexyl-N-(2-fluorophenyl)acetamide” would depend on its specific physical and chemical properties. For example, compounds containing fluorine can sometimes be hazardous due to the reactivity of fluorine .

Properties

IUPAC Name

2-cyclohexyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKUVNDPCFMMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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